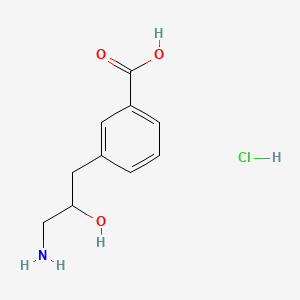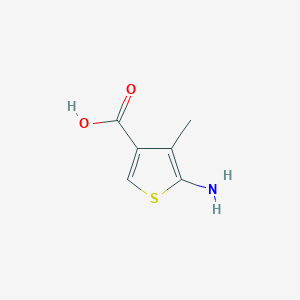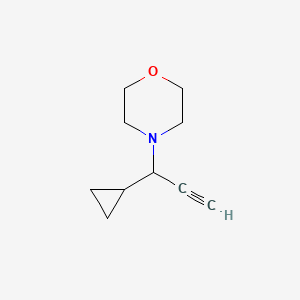
3-(3-Amino-2-hydroxypropyl)benzoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is an organic compound that features a benzene ring substituted with an amino group and a hydroxypropyl group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxypropylation: The amino group is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Flow Reactors: For the hydroxypropylation step to ensure consistent product quality.
Crystallization: The final product is crystallized from an appropriate solvent to obtain pure 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be further reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: 3-(3-oxo-2-hydroxypropyl)benzoic acid.
Reduction: 3-(3-amino-2-hydroxypropyl)benzoic acid.
Substitution: 3-(3-amino-2-hydroxypropyl)-4-nitrobenzoic acid or 3-(3-amino-2-hydroxypropyl)-4-sulfonic acid.
Applications De Recherche Scientifique
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes, thereby altering biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-aminobenzoic acid: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
4-aminobenzoic acid: Similar structure but with the amino group in a different position, affecting its reactivity.
3-(2-hydroxyethyl)benzoic acid: Similar but with a shorter hydroxyalkyl chain.
Uniqueness
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxypropyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H14ClNO3 |
|---|---|
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
3-(3-amino-2-hydroxypropyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-9(12)5-7-2-1-3-8(4-7)10(13)14;/h1-4,9,12H,5-6,11H2,(H,13,14);1H |
Clé InChI |
VYTMBYBZMRMQCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)CC(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)












